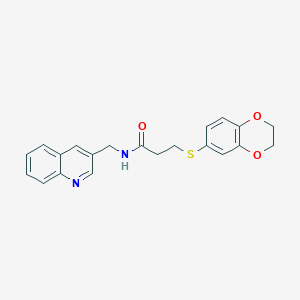![molecular formula C15H17N5O2 B5901264 [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B5901264.png)
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylmethanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are then converted into the desired pyrazole derivatives in a basic medium . The piperazine ring can be introduced through nucleophilic substitution reactions, and the phenylmethanone group is often added via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole and phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have various applications in medicinal chemistry .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases, making it a candidate for the development of anticancer and anti-inflammatory drugs .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of cancer, inflammation, and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as UV stabilizers and liquid crystals .
作用机制
The mechanism of action of [4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby
属性
IUPAC Name |
[4-(3-amino-1H-pyrazole-5-carbonyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c16-13-10-12(17-18-13)15(22)20-8-6-19(7-9-20)14(21)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZVPFOWBPNRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5901187.png)
![4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-ylsulfonyl)piperidine](/img/structure/B5901197.png)
![2-{1-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5901213.png)
![2-fluoro-N-(3-{[(5-methylpyrazin-2-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901216.png)

![N'-(2-isopropylphenyl)-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)succinamide](/img/structure/B5901230.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5901235.png)
![ethyl 1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidine-2-carboxylate](/img/structure/B5901241.png)
![1-[2-(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5901251.png)
![N-(2-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-prop-2-yn-1-ylacetamide](/img/structure/B5901261.png)
![3-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-ol](/img/structure/B5901269.png)
![3-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B5901277.png)

![4-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5901285.png)
